molecular formula C15H13NO4S B12895556 Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate CAS No. 79966-23-7

Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate

Cat. No.: B12895556
CAS No.: 79966-23-7
M. Wt: 303.3 g/mol
InChI Key: QELINHNPPVGWTK-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate is a complex heterocyclic compound. Its structure combines a quinoline ring system with a thieno ring, making it intriguing for both synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes:

    Fischer Indole Synthesis:

    Amlodipine Impurity A:

Industrial Production:

While industrial-scale production methods specifically for this compound are not widely documented, its connection to amlodipine suggests that it may be produced as a byproduct during amlodipine synthesis.

Chemical Reactions Analysis

Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate likely undergoes various reactions due to its functional groups. Some potential reactions include:

    Oxidation: Oxidative transformations of the carbonyl groups.

    Reduction: Reduction of the carbonyl groups or other functionalities.

    Substitution: Substitution reactions at the quinoline or thieno rings.

    Common Reagents: Reagents like reducing agents, Lewis acids, and nucleophiles.

    Major Products: These reactions may yield derivatives with altered substituents or stereochemistry.

Scientific Research Applications

This compound’s applications span several domains:

    Medicine: Investigate its potential as a drug candidate, considering its structural features.

    Chemistry: Explore its reactivity and use it as a building block for other compounds.

    Biology: Study its interactions with biological targets.

    Industry: Assess its role in pharmaceutical synthesis or material science.

Mechanism of Action

The exact mechanism of action remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate its specific targets and pathways.

Properties

79966-23-7

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

ethyl 5-methyl-3,4-dioxothieno[3,2-c]quinoline-2-carboxylate

InChI

InChI=1S/C15H13NO4S/c1-3-20-15(19)13-11(17)10-12(21-13)8-6-4-5-7-9(8)16(2)14(10)18/h4-7,13H,3H2,1-2H3

InChI Key

QELINHNPPVGWTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)C2=C(S1)C3=CC=CC=C3N(C2=O)C

Origin of Product

United States

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